

Recommended Mycmi-6 concentration for in vitro assays

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Compound of Interest

Compound Name: Mycmi-6

Cat. No.: B609375

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Application Notes: Mycmi-6 for In Vitro Assays For Researchers, Scientists, and Drug Development Professionals

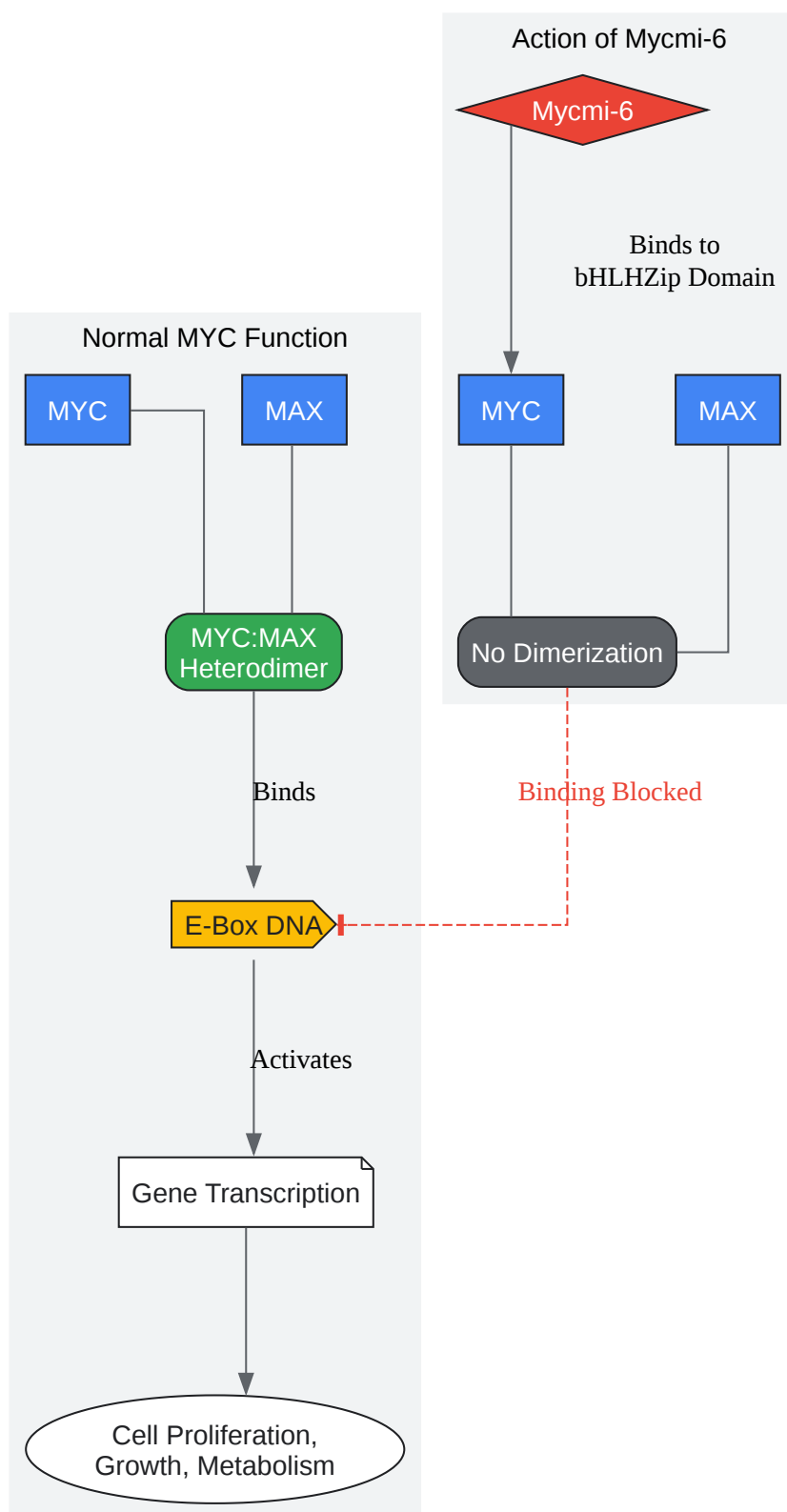
Introduction

Mycmi-6 is a potent and selective small molecule inhibitor of the MYC:MAX protein-protein interaction.[1][2] The MYC family of oncoproteins (c-MYC, MYCN, MYCL) are transcription factors that play a critical role in regulating fundamental cellular processes, including cell cycle progression, proliferation, metabolism, and apoptosis.[3][4] For their transcriptional activity, MYC proteins must heterodimerize with their partner, MAX. This MYC:MAX complex binds to E-box DNA sequences in the promoter regions of target genes to control their expression.[3][4]

Mycmi-6 disrupts this crucial interaction by binding directly to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC.[1][2][3] This prevents MYC:MAX dimerization, thereby inhibiting MYC-driven transcription and suppressing the growth of MYC-dependent tumors.[1][5] These notes provide recommended concentrations, detailed protocols, and the mechanism of action for utilizing **Mycmi-6** in various in vitro assays.

Mechanism of Action: Inhibition of MYC:MAX Dimerization

Mycmi-6 specifically targets the MYC protein, preventing its association with MAX. This disruption is the primary mechanism through which **Mycmi-6** exerts its anti-proliferative and pro-apoptotic effects in cancer cells with deregulated MYC expression.



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Caption: MYC:MAX signaling pathway and inhibition by **Mycmi-6**.

Recommended Concentrations for In Vitro Assays

The optimal concentration of **Mycmi-6** is cell-line and assay-dependent. Efficacy is strongly correlated with the level of MYC expression in the cancer cell line.^{[5][6]} The following table summarizes concentrations reported in the literature. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

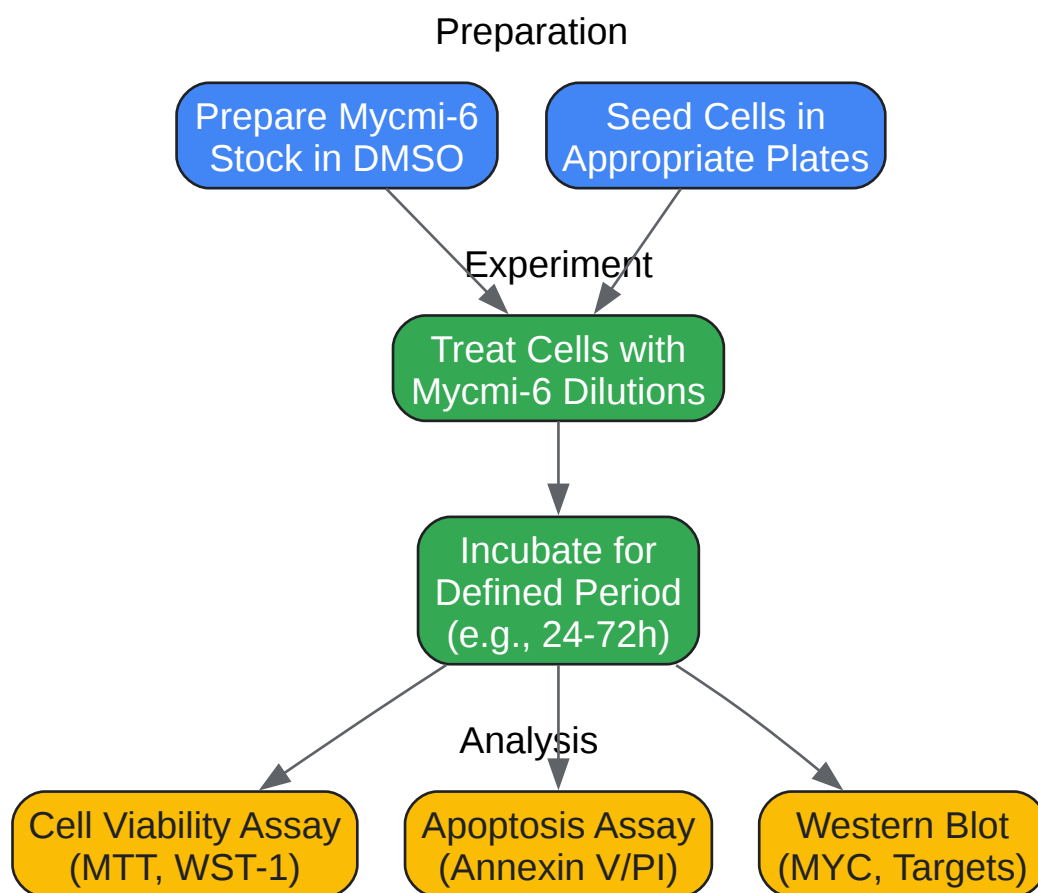
Parameter	Value	Assay / Context	Reference(s)
Binding Affinity (Kd)	1.6 μ M	Surface Plasmon Resonance (SPR) for binding to MYC bHLHZip domain.	[1][2][4]
IC50 (Growth Inhibition)	<0.5 μ M - 0.5 μ M	MYC-dependent tumor cells, including Burkitt's lymphoma and neuroblastoma.	[1][2][3][6]
0.3 μ M to >10 μ M	Panel of breast cancer cell lines.	[7][8]	
IC50 (Interaction)	<1.5 μ M	In situ Proximity Ligation Assay (isPLA) for MYC:MAX interaction.	[2][5]
3.8 μ M	Inhibition of MYC:MAX heterodimer formation in vitro.	[2][9]	
Working Concentration	5 μ M	Co-immunoprecipitation of MYC:MAX in MDA-MB231 cells (3.5 hr treatment).	[5]
6.25 μ M	Selective suppression of MYC-driven tumor cell growth (48 hr treatment).	[2]	

Experimental Protocols

Stock Solution Preparation

Mycmi-6 is soluble in DMSO.[1]

- Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][2]
- For experiments, dilute the stock solution to the final desired concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.



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Caption: General experimental workflow for in vitro cell-based assays.

Protocol 1: Cell Viability/Proliferation Assay (MTT or WST-1)

This protocol assesses the effect of **Mycmi-6** on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

- Breast cancer cell lines (e.g., MCF7, MDA-MB-231) or other MYC-dependent cell lines.^[7]
- 96-well cell culture plates.
- Complete cell culture medium.
- **Mycmi-6** stock solution (10 mM in DMSO).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.
- Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol).
- Microplate reader.

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 μ L of complete medium. Allow cells to adhere overnight.
- **Treatment:** Prepare serial dilutions of **Mycmi-6** in complete medium. Remove the old medium from the wells and add 100 μ L of the medium containing **Mycmi-6** at various concentrations (e.g., 0.1 μ M to 20 μ M). Include a vehicle control (DMSO only, at the highest concentration used for the drug).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
- **Assay:**

- For MTT Assay: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- For WST-1 Assay: Add 10 μ L of WST-1 reagent to each well and incubate for 1-4 hours.
- Measurement: Shake the plate gently for 5 minutes. Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
- Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following **Mycmi-6** treatment.[\[10\]](#)

Materials:

- Cells cultured in 6-well plates.
- **Mycmi-6** stock solution.
- Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) staining kit.[\[11\]](#)
- 1X Annexin-binding buffer.[\[12\]](#)
- Cold PBS.
- Flow cytometer.

Procedure:

- Cell Seeding and Treatment: Seed approximately $1-2 \times 10^5$ cells per well in 6-well plates. After 24 hours, treat the cells with **Mycmi-6** at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.

- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
- Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[\[12\]](#)
- Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube.[\[12\]](#) Analyze the samples immediately using a flow cytometer.
 - Healthy cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Protein Expression

This protocol is used to assess the effect of **Mycmi-6** on the expression levels of MYC, MAX, and downstream target proteins. As **Mycmi-6** inhibits the MYC:MAX interaction without necessarily changing MYC expression levels, it is crucial to analyze downstream targets (e.g., ODC1, Cyclin D2) or post-translational modifications.[\[5\]](#)[\[13\]](#)

Materials:

- Cells cultured in 6- or 10-cm dishes.
- **Mycmi-6** stock solution.
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and running buffer.

- Transfer buffer and PVDF or nitrocellulose membranes.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-c-MYC, anti-MAX, anti-Actin, anti-p53).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate (ECL).
- Imaging system.

Procedure:

- Cell Lysis: Treat cells with **Mycmi-6** for the desired time (e.g., 3.5 to 24 hours).[5] Wash cells with cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control like β -Actin.

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